molecular formula C10H19NO B12283493 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B12283493
M. Wt: 169.26 g/mol
InChI Key: ATWYZKIOJNYWNJ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[321]octan-8-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with control over the stereochemistry of the bridged centers . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one.

    Reduction: Formation of reduced derivatives with modified bicyclic structures.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature allows for specific interactions and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3

InChI Key

ATWYZKIOJNYWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2O

Origin of Product

United States

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